Cas no 7288-11-1 (4-Pentene-1,2-diol,3,5-bis(4-hydroxyphenyl)-, (2S,3S,4E)-)

7288-11-1 structure
Productnaam:4-Pentene-1,2-diol,3,5-bis(4-hydroxyphenyl)-, (2S,3S,4E)-
4-Pentene-1,2-diol,3,5-bis(4-hydroxyphenyl)-, (2S,3S,4E)- Chemische en fysische eigenschappen
Naam en identificatie
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- 4-Pentene-1,2-diol,3,5-bis(4-hydroxyphenyl)-, (2S,3S,4E)-
- Agatharesinol
- 4-Pentene-1,2-diol,3,5-bis(4-hydroxyphenyl)-, [S-[R*,R*-(E)]]-
- 4-Pentene-1,2-diol,3,5-bis(p-hydroxyphenyl)-, (E)-(2S,3S)- (8CI)
- Agatharesinol (7CI)
- (2S,3S,4E)-3,5-Bis(4-hydroxyphenyl)-4-pentene-1,2-diol
- [ "" ]
- (2S,3S,4E)-3,5-bis(4-hydroxyphenyl)pent-4-ene-1,2-diol
- 7288-11-1
- Q27124122
- Epitope ID:116875
- CHEBI:53627
- FS-9270
- (E,2S,3S)-3,5-bis(4-hydroxyphenyl)pent-4-ene-1,2-diol
- AKOS032948898
- 4-Pentene-1,2-diol, 3,5-bis(4-hydroxyphenyl)-, (S-(R*,R*-(E)))-
- 4-Pentene-1,2-diol, 3,5-bis(4-hydroxyphenyl)-, [S-[R*,R*-(E)]]-
- 4-Pentene-1,2-diol, 3,5-bis(p-hydroxyphenyl)-, (E)-(2S,3S)-
-
- Inchi: InChI=1S/C17H18O4/c18-11-17(21)16(13-4-8-15(20)9-5-13)10-3-12-1-6-14(19)7-2-12/h1-10,16-21H,11H2/b10-3+/t16-,17+/m0/s1
- InChI-sleutel: DVUXXXYVVWRAIA-UDEVJOAWSA-N
- LACHT: C1=CC(=CC=C1C=CC(C2=CC=C(C=C2)O)C(CO)O)O
Berekende eigenschappen
- Exacte massa: 286.12100
- Monoisotopische massa: 286.12050905g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 5
- Complexiteit: 315
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.3
- Topologisch pooloppervlak: 80.9Ų
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.3±0.1 g/cm3
- Kookpunt: 562.4±50.0 °C at 760 mmHg
- Vlampunt: 270.7±24.7 °C
- PSA: 80.92000
- LogboekP: 2.24800
- Dampfdruk: 0.0±1.6 mmHg at 25°C
4-Pentene-1,2-diol,3,5-bis(4-hydroxyphenyl)-, (2S,3S,4E)- Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
4-Pentene-1,2-diol,3,5-bis(4-hydroxyphenyl)-, (2S,3S,4E)- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A91160-5mg |
Agatharesinol |
7288-11-1 | 5mg |
¥4000.0 | 2021-09-10 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3356-1 mg |
Agatharesinol |
7288-11-1 | 1mg |
¥2035.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3356-1mg |
Agatharesinol |
7288-11-1 | 1mg |
¥ 4690 | 2024-07-20 | ||
TargetMol Chemicals | TN3356-1 mg |
Agatharesinol |
7288-11-1 | 98% | 1mg |
¥ 4,690 | 2023-07-11 | |
A2B Chem LLC | AH18680-5mg |
Agatharesinol |
7288-11-1 | 98.0% | 5mg |
$577.00 | 2024-04-19 |
4-Pentene-1,2-diol,3,5-bis(4-hydroxyphenyl)-, (2S,3S,4E)- Gerelateerde literatuur
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D. A. Whiting Nat. Prod. Rep. 1987 4 499
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2. Norlignan biosynthesis in Asparagus officinalis L.: the norlignan originates from two non-identical phenylpropane unitsShiro Suzuki,Toshiaki Umezawa,Mikio Shimada J. Chem. Soc. Perkin Trans. 1 2001 3252
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3. Contents pages
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4. Medicinal plants of southern Africa. Part 2. Synthesis of 1,3-bis-(4-methoxyphenyl)penta-1,4-diene, a stereoisomer of dimethylhinokiresinol, and its 4-monomethoxy analogueFarouk Ameer,Siegfried E. Drewes,Mark W. Drewes,Gregory H. P. Roos,Martin C. Watson J. Chem. Soc. Perkin Trans. 1 1988 1425
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5. Athrotaxin, a C17-phenolic constituent from Athrotaxis selaginoides Don.P. Daniels,H. Erdtman,K. Nishimura,T. Norin,P. Kierkegaard,A.-M. Pilotti J. Chem. Soc. Chem. Commun. 1972 246
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